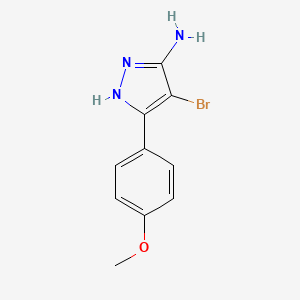![molecular formula C10H10BrNO3S B12045751 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline CAS No. 147566-96-9](/img/structure/B12045751.png)
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is a unique chemical compound with the molecular formula C10H10BrNO3S It is characterized by the presence of a brominated thiophene ring attached to a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline typically involves the bromination of a thiophene derivative followed by a series of reactions to introduce the proline moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for proline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, leading to various biological effects. The proline moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-thiophenemethanol: Similar in structure but lacks the proline moiety.
5-Bromo-2-thiophenecarboxylic acid: Contains a brominated thiophene ring but has a carboxylic acid group instead of a proline derivative.
Uniqueness: 1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline is unique due to the combination of a brominated thiophene ring and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
147566-96-9 |
|---|---|
Molekularformel |
C10H10BrNO3S |
Molekulargewicht |
304.16 g/mol |
IUPAC-Name |
1-[(2-bromothiophen-3-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-9-6(3-4-16-9)5-12-7(10(14)15)1-2-8(12)13/h3-4,7H,1-2,5H2,(H,14,15) |
InChI-Schlüssel |
LUTAUIUJHFZIPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)CC2=C(SC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


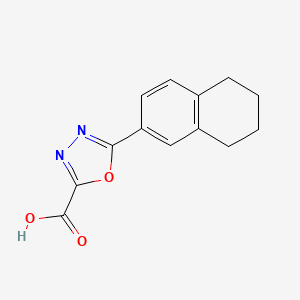
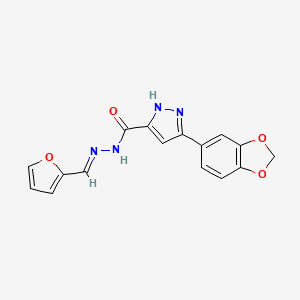
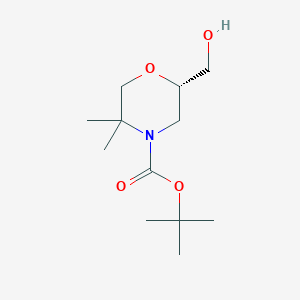
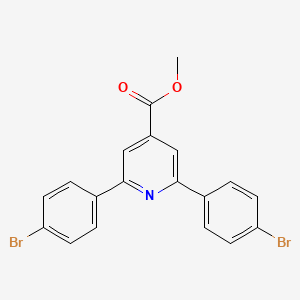



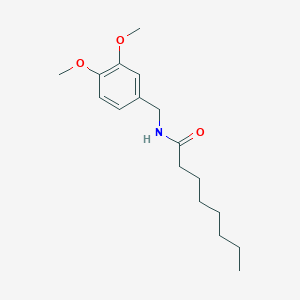
![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
